

A Comparative Guide to the Pharmacokinetics of Imipramine and Imipramine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imipramine N-oxide*

Cat. No.: B017289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the tricyclic antidepressant Imipramine and its metabolite, **Imipramine N-oxide**. The information presented is based on available experimental data to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion.

Executive Summary

Imipramine is a well-established tricyclic antidepressant that undergoes extensive metabolism. One of its metabolites, **Imipramine N-oxide**, has also been investigated as a therapeutic agent. This guide highlights the key pharmacokinetic differences between the parent drug and its N-oxide metabolite, providing valuable insights for researchers in drug development and pharmacology. While extensive data is available for Imipramine, the pharmacokinetic profile of directly administered **Imipramine N-oxide** is less well-documented.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Imipramine and **Imipramine N-oxide** based on available data from human and animal studies.

Table 1: Pharmacokinetic Parameters of Imipramine in Humans (Oral Administration)

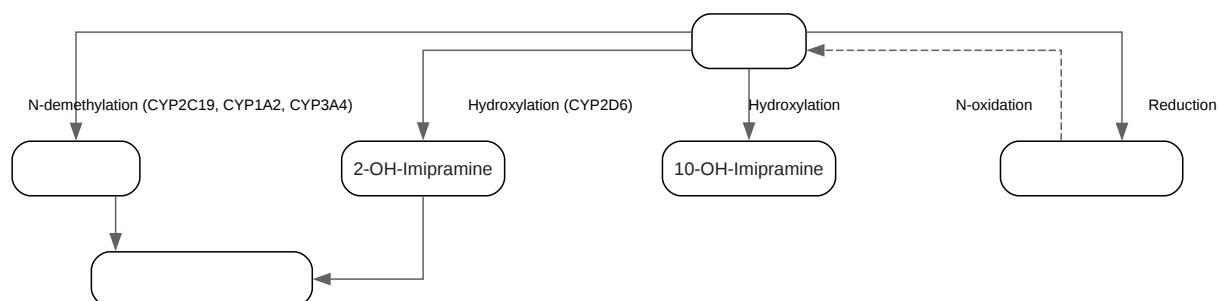
Parameter	Value	Reference
Bioavailability (F)	22-77%	[1]
Time to Peak (Tmax)	2-6 hours	[2]
Elimination Half-life (t _{1/2})	11-25 hours	[3]
Volume of Distribution (Vd)	10-20 L/kg	[4]
Clearance (CL)	12.8 ml/min/kg	[1]

Table 2: Pharmacokinetic Parameters of Imipramine in Humans (Intravenous Administration)

Parameter	Value	Reference
Elimination Half-life (t _{1/2})	21 hours	
Volume of Distribution (Vd)	21.0 L/kg	
Clearance (CL)	12.8 ml/min/kg	

Table 3: Pharmacokinetic Parameters of **Imipramine N-oxide**

Species	Route of Administration	Parameter	Value	Reference
Human	Intravenous	Elimination Half-life (t _{1/2})	1.8 hours	
Rat	Intramuscular	Time to Peak (Tmax)	45 minutes	


Note: Comprehensive pharmacokinetic data for **Imipramine N-oxide**, particularly after oral administration in humans, is limited in the available literature.

Metabolic Pathways and Interconversion

Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The main metabolic pathways include:

- N-demethylation: to its active metabolite, desipramine.
- Hydroxylation: at the 2- and 10-positions.
- N-oxidation: to form **Imipramine N-oxide**.
- Glucuronide conjugation.

Imipramine N-oxide is a metabolite of imipramine, and there is evidence of in vitro metabolic interconversion between imipramine, its N-oxide, and its desmethyl derivative in rat tissues. This suggests that **Imipramine N-oxide** can be reduced back to Imipramine *in vivo*, although quantitative data on the extent of this conversion is not readily available.

[Click to download full resolution via product page](#)

Metabolic pathway of Imipramine.

Experimental Protocols

This section outlines a general methodology for a comparative pharmacokinetic study of Imipramine and **Imipramine N-oxide**.

1. Study Design:

A randomized, crossover study in healthy human volunteers or an appropriate animal model (e.g., rats, dogs) is recommended. Subjects would receive a single oral or intravenous dose of

Imipramine and, after a suitable washout period, a single dose of **Imipramine N-oxide**.

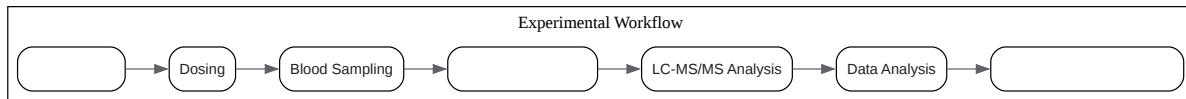
2. Blood Sampling:

Serial blood samples should be collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases of both compounds.

3. Sample Preparation:

Plasma is separated from the blood samples by centrifugation. A liquid-liquid extraction or solid-phase extraction method can be used to isolate Imipramine, **Imipramine N-oxide**, and other relevant metabolites from the plasma matrix.

4. Analytical Method:


A validated high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method for the simultaneous quantification of Imipramine and **Imipramine N-oxide** in plasma samples.

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer).
- Flow Rate: 1.0 mL/min
- Detection: UV at a specific wavelength or MS/MS for higher sensitivity and selectivity.

5. Pharmacokinetic Analysis:

The plasma concentration-time data for both compounds would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t_{1/2}, Vd, and CL.

[Click to download full resolution via product page](#)

Experimental workflow for a pharmacokinetic study.

Discussion

The available data suggests that **Imipramine N-oxide** has a significantly shorter elimination half-life compared to Imipramine when administered intravenously in humans. In rats, **Imipramine N-oxide** is rapidly absorbed after intramuscular injection. The extensive first-pass metabolism of oral Imipramine contributes to its high pharmacokinetic variability. If **Imipramine N-oxide** undergoes less first-pass metabolism, it could potentially offer a more predictable pharmacokinetic profile. However, the extent of its conversion back to the active parent drug, Imipramine, in vivo is a critical factor that requires further investigation to fully understand its therapeutic potential.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of Imipramine and **Imipramine N-oxide** based on the currently available scientific literature. While the pharmacokinetic profile of Imipramine is well-characterized, further studies are needed to fully elucidate the absorption, distribution, metabolism, and excretion of **Imipramine N-oxide**, particularly after oral administration in humans. Such data is crucial for determining its potential as a therapeutic alternative to Imipramine. The provided experimental framework can serve as a basis for designing future studies to address these knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Absolute bioavailability of imipramine: influence of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. Imipramine (PIM 273) [inchem.org]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of Imipramine and Imipramine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017289#comparative-pharmacokinetics-of-imipramine-and-imipramine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com